![molecular formula C16H15ClN2O2S B5872819 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide, also known as CA-4 or Combretastatin A-4, is a naturally occurring compound that has been found to have anti-tumor properties. This compound belongs to the class of compounds known as combretastatins, which are derived from the African tree Combretum caffrum. CA-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new cancer therapies.
Mechanism of Action
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by binding to the protein tubulin, which is a key component of the cytoskeleton of cells. Tubulin is responsible for the formation of microtubules, which are important for cell division. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide disrupts the formation of microtubules, which leads to the death of cancer cells. This mechanism of action is unique among anti-tumor compounds, and makes 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of tumors, as well as to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for cancer cells. Unlike some other anti-tumor compounds, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide does not affect healthy cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide. One area of research is the development of new formulations of the compound that are more water-soluble, which would make it easier to administer in vivo. Another area of research is the development of new analogs of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide that have improved anti-tumor properties. Finally, there is ongoing research into the use of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in combination with other anti-tumor compounds, which may lead to more effective cancer therapies.
Synthesis Methods
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide can be synthesized in the laboratory using a number of different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-nitropropane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a metal catalyst to form the aniline intermediate, which is then reacted with thioacetic acid to form 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its anti-tumor properties. It has been found to be effective against a wide range of tumor types, including breast, lung, prostate, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that are necessary for the growth and spread of tumors. This process is known as angiogenesis, and 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to be a potent inhibitor of this process.
properties
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKBAFGAYJFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

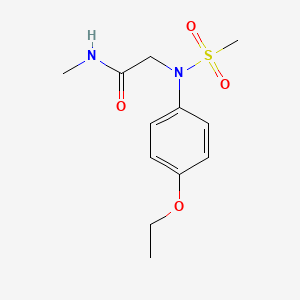
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
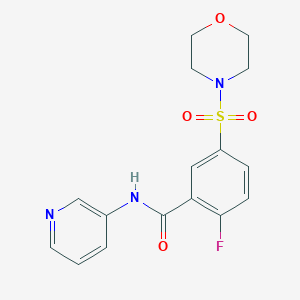
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
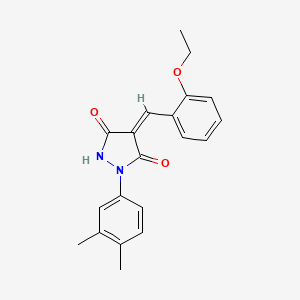
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
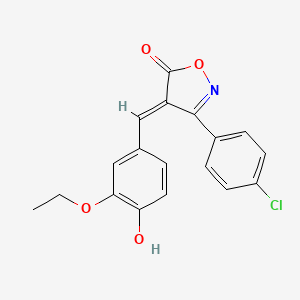
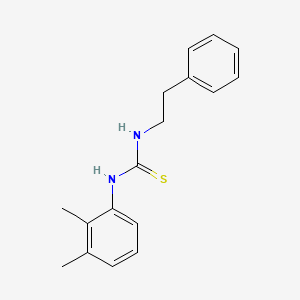
![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)